2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
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Overview
Description
2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound with the molecular formula C7H5F3N4 and a molecular weight of 202.14 g/mol . This compound is characterized by a pyrrolo[2,1-f][1,2,4]triazine core structure, which is a fused bicyclic system containing nitrogen atoms. The presence of a trifluoromethyl group at the 2-position of the pyrrole ring adds to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of pyrrole derivatives with trifluoromethylating agents under controlled conditions . Another approach includes the formation of triazinium dicyanomethylide intermediates, which are subsequently cyclized to form the desired compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow chemistry techniques to enhance yield and safety. For instance, the amination step can be adapted to continuous flow by using in situ monochloramine synthesis and a process-friendly soluble base like potassium tert-butoxide . This method allows for the large-scale production of the compound with improved efficiency and reduced risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[2,1-f][1,2,4]triazin-4-one derivatives, while substitution reactions can produce various substituted pyrrolo[2,1-f][1,2,4]triazines .
Scientific Research Applications
2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets. In the case of its use in antiviral drugs, the compound targets viral RNA-dependent RNA polymerase, inhibiting the replication of the virus . The trifluoromethyl group enhances the compound’s binding affinity to the enzyme, thereby increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound without the trifluoromethyl group.
4-Amino-pyrrolo[2,1-f][1,2,4]triazine: A derivative with an amino group at the 4-position.
2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine: A derivative with chlorine atoms at the 2 and 4 positions.
Uniqueness
2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity in biological applications compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C7H5F3N4 |
---|---|
Molecular Weight |
202.14 g/mol |
IUPAC Name |
2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)6-12-5(11)4-2-1-3-14(4)13-6/h1-3H,(H2,11,12,13) |
InChI Key |
OOCTVFPQTZDUID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C(=NC(=N2)C(F)(F)F)N |
Origin of Product |
United States |
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